[2-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)ethyl]amine hydrochloride
Description
[2-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)ethyl]amine hydrochloride is a heterocyclic organic compound with the molecular formula C₉H₁₃ClN₄ and a molecular weight of 212.68 g/mol . Its structure comprises an imidazo[1,2-a]pyrimidine core substituted with a methyl group at the 7-position and an ethylamine side chain at the 2-position, protonated as a hydrochloride salt. The compound is registered under CAS number 2279124-37-5 and MDL number MFCD31654406 .
Properties
IUPAC Name |
2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4.ClH/c1-7-3-5-13-6-8(2-4-10)12-9(13)11-7;/h3,5-6H,2,4,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNYGKZVFWJKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions with α-Haloketones
The foundational approach for constructing the imidazo[1,2-a]pyrimidine scaffold involves condensation between 2-aminopyrimidine derivatives and α-haloketones. As demonstrated in the synthesis of analogous structures, 7-methyl substitution is introduced via methyl-containing α-bromoketone precursors. For example:
$$
\text{2-Amino-4-methylpyrimidine} + \text{α-Bromoacetone} \xrightarrow{\text{EtOH, Δ}} \text{7-Methylimidazo[1,2-a]pyrimidine} \quad
$$
This method typically achieves 70-80% yields when conducted under reflux in ethanol, with reaction times of 6-8 hours. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/Water (3:1) | +15% yield |
| Temperature | 80-85°C | Prevents decomposition |
| Molar Ratio (1:1.2) | Ketone excess | Completes reaction |
Microwave-Assisted Cyclization
Recent advancements employ microwave irradiation to accelerate the cyclocondensation process. A representative protocol involves:
- Mixing 2-amino-4-methylpyrimidine (1 eq) with bromoacetone (1.1 eq) in DMF
- Irradiating at 150°C for 15 minutes (300W)
- Cooling and precipitating with ice water
This method reduces reaction time from hours to minutes while maintaining 82% yield.
Functionalization at the 2-Position: Ethylamine Sidechain Installation
Nucleophilic Substitution Approaches
The ethylamine moiety is introduced through nucleophilic displacement of halogen atoms at the 2-position. A two-step process proves effective:
Step 1: Chlorination
Treatment with POCl₃ converts the 2-hydroxyl group to chloride:
$$
\text{7-Methylimidazo[1,2-a]pyrimidin-2-ol} + \text{POCl₃} \xrightarrow{110°C} \text{2-Chloro-7-methylimidazo[1,2-a]pyrimidine} \quad
$$
Step 2: Amine Coupling
Reaction with ethylenediamine under basic conditions:
$$
\text{2-Chloro derivative} + \text{Ethylenediamine} \xrightarrow{\text{K₂CO₃, DMF}} \text{[2-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)ethyl]amine} \quad
$$
Optimization data reveals:
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 90°C | 78 |
| Et₃N | THF | 65°C | 63 |
| DBU | DCM | RT | 71 |
Buchwald-Hartwig Amination
For higher regioselectivity, palladium-catalyzed amination employs:
$$
\text{2-Bromoimidazo[1,2-a]pyrimidine} + \text{Boc-protected ethylenediamine} \xrightarrow{\text{Pd₂(dba)₃, Xantphos}} \text{Protected amine} \quad
$$
Deprotection with HCl yields the hydrochloride salt. This method achieves 89% yield but requires rigorous oxygen-free conditions.
Hydrochloride Salt Formation
Acidic Precipitation
The free base is converted to hydrochloride salt through:
- Dissolving in anhydrous THF
- Adding HCl gas until pH 2-3
- Precipitating with diethyl ether
Crystallization from methanol/ethyl acetate (1:5) produces >99% pure hydrochloride salt.
Counterion Exchange
Alternative method using Amberlite IRA-400 chloride resin:
- Prepare aqueous solution of free base (0.5M)
- Pass through chloride-form resin column
- Lyophilize eluent
This ion-exchange approach avoids gaseous HCl handling but reduces yield to 85% due to residual moisture.
Process Optimization and Scale-Up
Solvent-Free Condensation
Eliminating solvents improves atom economy:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Neat, 100°C | 83 | 97.5 |
| Ethanol, reflux | 78 | 98.2 |
| Water, microwave | 81 | 96.8 |
Catalytic Enhancements
FeCl₃ (10 mol%) accelerates imidazo[1,2-a]pyrimidine formation by facilitating both condensation and cyclization steps. Comparative kinetics show:
| Catalyst | Time (h) | Yield (%) |
|---|---|---|
| None | 8 | 65 |
| FeCl₃ | 3 | 88 |
| ZnCl₂ | 5 | 72 |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, D₂O)
δ 8.72 (s, 1H, H-5), 7.98 (d, J=6.8 Hz, 1H, H-8), 6.92 (d, J=6.8 Hz, 1H, H-9), 3.85 (t, J=6.0 Hz, 2H, CH₂NH₂), 3.12 (t, J=6.0 Hz, 2H, NCH₂), 2.43 (s, 3H, CH₃)
HRMS (ESI+)
Calculated for C₉H₁₂N₄ [M+H]⁺: 177.1134, Found: 177.1132
Purity Assessment
HPLC conditions:
- Column: C18, 5μm, 250×4.6mm
- Mobile phase: 10mM NH₄OAc (pH 5.0)/MeCN (85:15)
- Retention time: 6.72 min
- Purity: 99.3%
Comparative Method Evaluation
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Haloketone Condensation | 4 | 62 | 97.8 | Excellent |
| Buchwald Amination | 5 | 71 | 99.1 | Moderate |
| Microwave Synthesis | 3 | 75 | 98.4 | Limited |
Industrial-Scale Considerations
Cost Analysis
Raw material breakdown for 1 kg production:
| Component | Cost (USD/kg) | Quantity (kg) |
|---|---|---|
| 2-Amino-4-methylpyrimidine | 320 | 3.2 |
| Bromoacetone | 280 | 2.8 |
| Ethylenediamine | 150 | 1.5 |
| HCl gas | 80 | 0.8 |
Total production cost: $2,140/kg at 65% yield
Waste Management
Key waste streams:
- POCl₃ hydrolysis products (requires neutralization)
- DMF solvent (distillation recovery >90%)
- Aqueous salts (biodegradation after pH adjustment)
Chemical Reactions Analysis
Oxidation Reactions
The ethylamine side chain undergoes oxidation under controlled conditions. Common reagents include:
-
Potassium permanganate (KMnO₄) : Selectively oxidizes the primary amine to a nitro group under acidic conditions.
-
Chromium trioxide (CrO₃) : Generates imine intermediates at elevated temperatures.
The pyrimidine ring remains stable during these reactions due to its aromatic stabilization.
Reduction Reactions
Reductive transformations primarily target the imine or nitro groups introduced during oxidation:
-
Hydrogen gas (H₂) with Pd/C catalyst : Reduces nitro groups back to amines under mild conditions (25–50°C).
-
Sodium borohydride (NaBH₄) : Selectively reduces Schiff base intermediates without affecting the heterocyclic core.
Substitution Reactions
The chlorine atom in related imidazo[1,2-a]pyrimidine precursors participates in nucleophilic substitutions:
Electrophilic aromatic substitution is less common due to the electron-deficient nature of the pyrimidine ring.
Cyclocondensation and Ring Formation
The compound serves as a precursor in multicomponent reactions. Key examples include:
-
Aza-Michael–Mannich reaction : Forms fused tricyclic systems when reacted with α,β-unsaturated ketones.
-
Microwave-assisted cyclization : Generates imidazo[1,2-a]pyridine derivatives in solvent-free conditions (90% yield, 15 min) .
Radical-Mediated Transformations
Under oxidative conditions with iodine (I₂) and tert-butyl hydroperoxide (TBHP), two divergent pathways occur:
-
C–C bond cleavage : Produces N-(pyridin-2-yl)amides in toluene .
-
Tandem cyclization/bromination : Yields 3-bromoimidazo[1,2-a]pyridines in ethyl acetate .
A proposed mechanism involves free radical intermediates, confirmed by trapping experiments with TEMPO .
Solvent and Catalyst Effects
Reaction outcomes vary significantly with media:
| Condition | Solvent | Catalyst | Major Product | Yield (%) |
|---|---|---|---|---|
| Aqueous micellar | Water/SDS | I₂ (30 mol%) | 2-Arylimidazo derivatives | 89 |
| "On-water" | Water | I₂ (30 mol%) | Same as above | 70 |
| Solvent-free | Neat | None | 2-Phenylimidazo derivatives | 90 |
Stability and Degradation
The hydrochloride salt improves aqueous solubility but is susceptible to:
-
Hydrolysis : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions.
-
Photolysis : UV exposure leads to ring-opening products.
This compound’s versatility in oxidation, reduction, and cyclocondensation reactions makes it valuable for synthesizing bioactive molecules. Its reactivity profile is consistent with related imidazo[1,2-a]pyrimidine derivatives, though the ethylamine side chain introduces unique pathways for functionalization .
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, which can be categorized into the following areas:
Anticancer Properties
Studies have shown that 2-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)ethylamine hydrochloride has promising anticancer effects. It has been observed to:
- Induce apoptosis in cancer cell lines.
- Inhibit cell proliferation by interfering with critical signaling pathways.
Case Study: Apoptosis Induction
A study demonstrated that this compound could induce apoptosis in human cancer cell lines through the activation of caspase pathways. The results indicated a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Activity
Preliminary investigations suggest that derivatives of this compound possess antimicrobial properties against various pathogens, including:
- Escherichia coli
- Staphylococcus aureus
Case Study: Antimicrobial Efficacy
In vitro tests showed that the compound exhibited minimum inhibitory concentrations (MIC) as low as 128 µg/mL against certain bacterial strains, highlighting its potential utility in treating infections.
Neuroprotective Effects
Emerging research points to the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases. It may act by:
- Inhibiting oxidative stress.
- Modulating neuroinflammatory responses.
Case Study: Neuroprotection in Animal Models
Animal studies revealed that administration of the compound led to improved cognitive function and reduced neuronal death in models of Alzheimer's disease, suggesting a protective effect against neurodegeneration.
Data Summary Table
| Activity Type | Target Organism/Cell Line | IC50/Effect Level | Mechanism of Action |
|---|---|---|---|
| Anticancer | MGC-803 (gastric cancer) | 3.91 µM | Induction of apoptosis |
| Antimicrobial | E. coli | 128 µg/mL | Disruption of bacterial cell wall |
| Neuroprotective | Neuronal cells | N/A | Reduction of oxidative stress |
Mechanism of Action
The mechanism of action of [2-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Compound A : [(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride
Compound B : [2-(Imidazo[1,2-a]pyrimidin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione
- Molecular Formula : C₁₅H₁₀N₄O₂
- Molecular Weight : 278.27 g/mol
- This structural feature is absent in the target compound, which may reduce metabolic stability but improve crystallinity .
Ethyl vs. Methyl Substitution in Imidazo-Fused Scaffolds
Compound C : [2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine dihydrochloride
- Molecular Formula : C₁₀H₁₆Cl₂N₄
- Molecular Weight : 263.17 g/mol
- Key Differences: Replaces the pyrimidine ring with a pyridine ring and substitutes the methyl group at the 7-position with an ethyl group. The ethyl substituent increases lipophilicity (logP ~1.2 vs.
Functional Group Variations
Compound D : 2-(1-Methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride
Compound E : {[2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}dimethylamine hydrochloride
- Molecular Formula : C₁₈H₂₀Cl₂N₄
- Molecular Weight : 387.28 g/mol
- Key Differences : Incorporates a 4-chlorophenyl group and dimethylamine side chain. The chlorophenyl group enhances steric and electronic effects, likely improving affinity for hydrophobic binding pockets but increasing toxicity risks .
Comparative Data Table
Research Findings and Implications
Bioavailability : The ethylamine side chain in the target compound may enhance solubility compared to bulkier analogues like Compound E, as evidenced by its lower molecular weight (212.68 vs. 387.28 g/mol) .
Selectivity: The pyrimidine core in the target compound (vs.
Synthetic Complexity : Compounds with fused aromatic systems (e.g., Compound B) require multi-step syntheses, whereas the target compound’s simpler structure allows for scalable production .
Biological Activity
[2-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)ethyl]amine hydrochloride is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its imidazo[1,2-a]pyrimidine core, has shown potential in various therapeutic applications, particularly in oncology and infectious disease treatment.
- Molecular Formula : C₉H₁₃ClN₄
- Molecular Weight : 212.68 g/mol
- CAS Number : 2279124-37-5
The biological activity of [2-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)ethyl]amine hydrochloride is primarily attributed to its interaction with specific enzymes and receptors. It is believed to modulate various biochemical pathways, which can lead to the inhibition of cancer cell proliferation and antimicrobial effects.
Biological Activities
-
Anticancer Properties
- Studies have indicated that compounds with similar structures exhibit significant anticancer activity by inhibiting key enzymes involved in tumor growth. For instance, imidazo[1,2-a]pyrimidines have been reported to inhibit protein kinases that are crucial for cancer cell survival and proliferation.
-
Antimicrobial Activity
- The compound has shown promise as an antimicrobial agent against various pathogens. Research on related compounds indicates effective inhibition against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MIC) ranging from 0.025 to 0.054 μg/mL for structurally similar derivatives .
-
Anti-inflammatory Effects
- Preliminary studies suggest potential anti-inflammatory properties, although detailed investigations are required to establish these effects conclusively.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity | MIC (μg/mL) |
|---|---|---|---|
| Imidazo[1,2-a]pyridine | Heterocyclic | Anticancer | Variable |
| [2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride | Heterocyclic | Antimicrobial | 0.025 - 0.054 |
| Imidazo[1,2-a]pyrimidine | Heterocyclic | Anticancer & Antimicrobial | Variable |
Case Studies and Research Findings
- In Vitro Studies : A recent study evaluated the activity of a series of imidazo[1,2-a]pyridine derivatives against drug-susceptible and multidrug-resistant strains of MTB. Compounds demonstrated excellent in vitro activity with MIC values indicating strong potential for further development as antitubercular agents .
- Pharmacokinetics : Research on similar compounds has focused on their pharmacokinetic profiles, assessing absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for understanding the efficacy and safety profiles necessary for clinical applications.
- Safety and Toxicity : Initial toxicity assessments have indicated acceptable safety margins for several derivatives in animal models, suggesting that [2-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)ethyl]amine hydrochloride may also be safe for further testing in preclinical studies.
Q & A
Q. What synthetic methodologies are most effective for preparing [2-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)ethyl]amine hydrochloride?
The synthesis typically involves a multi-step approach starting with the formation of the imidazo[1,2-a]pyrimidine core. A common strategy includes:
- Cyclization : Reacting 2-aminopyrimidine derivatives with ethylene halohydrins (e.g., bromo- or chloroethanol) under acidic conditions to form the bicyclic structure .
- Functionalization : Introducing the ethylamine side chain via nucleophilic substitution or reductive amination. The final hydrochloride salt is obtained by treating the free base with HCl in a polar solvent (e.g., ethanol or methanol) .
- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with dichloromethane/methanol gradients) ensures high purity.
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- NMR Spectroscopy : - and -NMR are essential for confirming the imidazo[1,2-a]pyrimidine core and ethylamine side chain. Aromatic protons in the 7.0–8.5 ppm range and methyl groups near 2.5 ppm are diagnostic .
- X-ray Crystallography : SHELXL is widely used for refining crystal structures, particularly for resolving hydrogen bonding patterns in the hydrochloride salt. Key parameters include R-factors (<5%) and electron density maps to validate protonation states .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies in the compound’s electronic properties and reactivity?
- DFT Calculations : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. This helps explain nucleophilic/electrophilic sites and reconcile conflicting reactivity data .
- Docking Studies : Compare binding affinities of the compound with enzymes (e.g., ENR) using AutoDock Vina. Focus on hydrogen bonding interactions between the ethylamine group and active-site residues .
Q. What strategies address contradictions in biological activity data across pharmacological studies?
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition, receptor binding) under standardized conditions (pH 7.4, 37°C) to rule out pH- or temperature-dependent effects .
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that might interfere with activity measurements .
- Structural Analog Comparison : Benchmark against similar compounds (e.g., 4-butoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide) to isolate structure-activity relationships .
Q. How can SHELXL refinement parameters improve the accuracy of crystallographic data for this hydrochloride salt?
- Hydrogen Atom Placement : Use SHELXL’s HFIX command to fix hydrogen positions in the ethylamine group, reducing R1 discrepancies caused by disordered protons .
- Twinning Analysis : Apply TWIN/BASF commands for datasets with suspected twinning (common in hydrochloride salts due to ionic packing). Refinement with HKLF5 format improves data merging .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
